molecular formula C17H23NO4 B1611358 4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid CAS No. 204139-61-7

4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid

Cat. No.: B1611358
CAS No.: 204139-61-7
M. Wt: 305.4 g/mol
InChI Key: BZRPDNDVXWLKCX-UHFFFAOYSA-N
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Description

4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid is a piperidine derivative featuring a benzyloxycarbonyl (Cbz) protecting group on the piperidine nitrogen and a butanoic acid substituent at the 4-position of the ring. The Cbz group is widely used in organic synthesis to protect amines during multi-step reactions, as it can be removed via hydrogenolysis or catalytic hydrogenation. The butanoic acid moiety provides a carboxylic acid functional group, enabling further derivatization (e.g., esterification, amidation).

Mechanism of Action

Biological Activity

4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid (CAS number 204139-61-7) is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This compound features a piperidine ring, a benzyloxycarbonyl group, and a butanoic acid moiety, which may influence its interactions with biological targets.

The chemical formula of this compound is C17H23NO4, with a molecular weight of approximately 305.4 g/mol. Its structure allows for various chemical reactions, particularly involving the carboxylic acid group and the benzyloxycarbonyl moiety, which can undergo hydrolysis and esterification reactions.

While the specific mechanism of action for this compound is not fully defined, preliminary studies indicate potential interactions with neurotransmitter receptors, including opioid and dopamine receptors. These interactions suggest possible applications in modulating pain pathways and addressing mood disorders.

Interaction Studies

Research has indicated that compounds containing piperidine moieties can exhibit significant biological activity. For instance, studies have shown that similar piperidine derivatives are capable of inhibiting lysine-specific demethylase 1 (LSD1), an enzyme implicated in various cancers. One study reported a related compound that displayed potent inhibitory activity against LSD1 with an IC50 value of 4 μM, demonstrating the relevance of structural analogs in cancer therapeutics .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

Compound NameMolecular FormulaKey Features
1-[(Benzyloxy)carbonyl]piperidine-4-carboxylic acidC14H17NO4Lacks butanoic side chain; used in neuropharmacology
4-(1-Boc-piperidin-4-YL)butanoic acidC17H23NO3Contains tert-butoxycarbonyl group; different reactivity
4-(1-CBZ-piperidin-4-YL)-butyric acidC17H23NO3Similar structure; explored for neuropharmacological effects

This table highlights how variations in functional groups can influence biological activity and applications in medicinal chemistry.

Case Studies and Research Findings

Recent studies have explored the biological implications of compounds related to this compound. One notable study focused on the synthesis of a series of piperidine derivatives and their effects on cancer cell migration. The findings suggested that these compounds could inhibit cell migration in colon cancer (HCT-116) and lung cancer (A549) models, indicating their potential as therapeutic agents against metastasis .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid is C17H23NO4, with a molecular weight of approximately 305.4 g/mol. The compound features a piperidine ring substituted with a benzyloxycarbonyl group and a butanoic acid moiety, which contributes to its unique reactivity and potential biological activities .

Medicinal Chemistry

This compound serves as an important intermediate in the synthesis of various bioactive compounds. Its structure allows for modifications that can lead to derivatives with enhanced pharmacological properties. For instance, derivatives of this compound have been explored for their interactions with neurotransmitter receptors, particularly opioid and dopamine receptors, which are crucial in pain modulation and mood regulation .

Neuropharmacology

Research indicates that compounds containing piperidine moieties can influence central nervous system activity. Preliminary studies suggest that this compound may exhibit analgesic effects or mood-enhancing properties due to its potential binding affinity to specific receptors . This opens avenues for developing new treatments for pain management and psychiatric disorders.

Synthetic Chemistry

The compound is utilized in multi-step organic synthesis processes to create complex molecules. Its functional groups allow for various chemical reactions such as esterification and hydrolysis, enabling the production of more lipophilic compounds that may exhibit different biological activities .

Case Study 1: Synthesis of Piperidine Derivatives

In a study focused on synthesizing piperidine derivatives, researchers utilized this compound as a starting material. The synthesis involved deprotection steps followed by functionalization to yield compounds with targeted biological activities. The resulting derivatives were tested for their efficacy in modulating neurotransmitter activity, demonstrating promising results in preclinical models .

Case Study 2: Interaction with Neurotransmitter Receptors

A series of interaction studies were conducted to evaluate the binding properties of this compound with opioid receptors. The findings indicated that certain derivatives exhibited significant binding affinity, suggesting potential applications in developing analgesics . These studies highlight the compound's relevance in neuropharmacological research.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-((Benzyloxy)carbonyl)piperidin-4-YL)butanoic acid, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via carbamate coupling. A validated protocol involves reacting N-Cbz-4-piperidone with benzyl piperazine-1-carboxylate under basic conditions (e.g., triethylamine in dichloromethane), achieving a 94% yield. Key steps include maintaining anhydrous conditions and slow addition of reagents to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .

Q. How should researchers safely handle and store this compound to ensure stability?

  • Methodological Answer : Store in a tightly sealed container under inert gas (argon or nitrogen) at 2–8°C, away from oxidizers and moisture. Use fume hoods for handling, and wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Stability studies indicate decomposition above 40°C; avoid prolonged exposure to light .

Q. What analytical techniques are critical for characterizing this compound and its intermediates?

  • Methodological Answer :

  • NMR : Use 13C^{13}\text{C} NMR (CDCl3_3) to confirm the piperidine ring and benzyloxycarbonyl (Cbz) group. Peaks at δ 150–155 ppm correspond to the carbonyl group .
  • HRMS : Validate molecular weight with high-resolution mass spectrometry (e.g., ESI-HRMS, calculated [M+H]+^+ 199.1230) .
  • HPLC : Monitor purity (>95%) using a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from solvent polarity, tautomerism, or impurities. For example, if unexpected peaks appear in 1H^1\text{H} NMR, repeat analysis in deuterated DMSO to assess hydrogen bonding effects. Cross-validate with X-ray crystallography (if crystalline) or computational modeling (DFT for predicted shifts) .

Q. What strategies mitigate side reactions during functionalization of the piperidine ring?

  • Methodological Answer : Protect the secondary amine with a tert-butoxycarbonyl (Boc) group before introducing substituents. For alkylation or acylation, use mild bases (e.g., NaHCO3_3) to prevent deprotection. Post-functionalization, remove the Boc group with TFA/CH2_2Cl2_2 (1:4) .

Q. How does the steric and electronic environment of the Cbz group influence reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing Cbz group reduces nucleophilicity at the piperidine nitrogen, favoring electrophilic substitution at the para-position. Steric hindrance from the benzyl moiety slows SN2 reactions but facilitates Suzuki-Miyaura couplings (e.g., with aryl boronic esters) under Pd(PPh3_3)4_4 catalysis .

Q. What are the challenges in assessing the compound’s biological activity, and how can they be addressed?

  • Methodological Answer : Low solubility in aqueous buffers complicates in vitro assays. Use DMSO stocks (<0.1% final concentration) and confirm activity via dose-response curves. For receptor-binding studies, employ fluorescence polarization or SPR to quantify interactions, ensuring controls for non-specific binding .

Q. Data Contradiction and Validation

Q. How to address conflicting reports on the compound’s stability under acidic conditions?

  • Methodological Answer : Discrepancies arise from varying acid strengths and temperatures. Validate stability via accelerated degradation studies (e.g., 0.1 M HCl at 25°C vs. 37°C). Monitor by TLC or LC-MS; if decomposition occurs (e.g., Cbz deprotection), adjust storage pH to 6–7 and avoid prolonged exposure to protic solvents .

Q. Why do synthetic yields vary significantly between laboratories for this compound?

  • Methodological Answer : Yield variations (70–94%) stem from differences in reagent quality (e.g., anhydrous solvent purity) or reaction scale. Optimize by pre-drying solvents over molecular sieves and using fresh triethylamine. For scale-up, employ flow chemistry to enhance mixing and heat dissipation .

Q. Methodological Best Practices

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure derivatives?

  • Methodological Answer : Use chiral auxiliaries (e.g., Evans oxazolidinones) during piperidine functionalization. Confirm enantiopurity via chiral HPLC (Chiralpak IA column, hexane/isopropanol) or optical rotation measurements. For asymmetric catalysis, screen ligands like BINAP or Josiphos .

Comparison with Similar Compounds

Structural Analogues with Different Protecting Groups

a. 4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)butanoic Acid (CAS 142247-38-9)

  • Molecular Formula: C₁₄H₂₅NO₄
  • Molecular Weight : 271.357 g/mol
  • Key Differences: The tert-butoxycarbonyl (Boc) group replaces the Cbz group. Boc is acid-labile (removed under acidic conditions), whereas Cbz requires hydrogenolytic cleavage. Applications: Used as a building block in drug synthesis and organic intermediates .
Property 4-(1-(Cbz)piperidin-4-YL)butanoic Acid 4-(1-Boc-piperidin-4-yl)butanoic Acid
Protecting Group Benzyloxycarbonyl (Cbz) tert-Butoxycarbonyl (Boc)
Cleavage Conditions Hydrogenolysis Acid (e.g., TFA)
CAS Number Not explicitly provided 142247-38-9
Applications Likely similar to Boc analog Drug synthesis, organic intermediates

Analogues with Varied Substituents

a. Benzyl 4-aminopiperidine-1-carboxylate (CAS 120278-07-1)

  • Molecular Formula : C₁₃H₁₈N₂O₂
  • Molecular Weight : 246.30 g/mol
  • Key Differences: Contains an amino group (-NH₂) at the 4-position of piperidine instead of butanoic acid.

b. Benzyl 4-(1-((benzyloxy)carbonyl)piperidin-4-yl)piperazine-1-carboxylate (5h)

  • Molecular Formula : C₂₄H₂₉N₃O₄
  • Molecular Weight : 435.51 g/mol
  • Key Differences: Replaces the butanoic acid with a piperazine ring, introducing an additional nitrogen for enhanced basicity or solubility. Applications: Demonstrated in automated organic synthesis workflows .

Piperazine-Based Analogues

a. 4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic Acid (CAS 886362-32-9)

  • Molecular Formula : C₁₃H₂₃N₂O₄
  • Molecular Weight : 283.34 g/mol
  • Key Differences :
    • Piperazine ring replaces piperidine, altering electronic and steric properties.
    • Boc protection instead of Cbz.
    • Applications : Similar to Boc-piperidine analogs but tailored for piperazine-based drug candidates .

Preparation Methods

Reductive Amination & Cbz Protection

This method involves piperidin-4-one as the starting material. Key steps include:

  • Benzyl group introduction : 1-Benzylpiperidin-4-one undergoes reductive amination using ammonia and Raney nickel catalyst under hydrogen atmosphere (3–5 bar, 50–60°C) to form 1-benzylpiperidin-4-amine.
  • Cbz protection : The amine is treated with benzyl chlorocarbonate (Cbz-Cl) in tetrahydrofuran (THF) with aqueous sodium hydroxide at 0°C, yielding 1-(benzyloxycarbonyl)piperidin-4-amine.
  • Side-chain elongation : A four-carbon butanoic acid chain is introduced via Michael addition or alkylation. For example, reacting the Cbz-protected piperidine with ethyl 4-bromobutanoate in dimethylformamide (DMF) using potassium carbonate, followed by hydrolysis with 2N HCl to yield the free acid.

Key Conditions

Step Reagents/Conditions Yield Source
Reductive amination NH₃, Raney-Ni, H₂ (50°C) 85–90%
Cbz protection Cbz-Cl, NaOH, THF (0°C) 78–82%
Alkylation Ethyl 4-bromobutanoate, K₂CO₃, DMF, 80°C 65–70%

Hydrogenolysis-Mediated Deprotection

This approach starts with a fully protected precursor:

  • Intermediate synthesis : 4-(1-Benzylpiperidin-4-yl)butanoate is prepared via Pd/C-catalyzed coupling of piperidine-4-carboxylate with 4-bromobutanoic acid ester.
  • Simultaneous deprotection : Hydrogenolysis (10% Pd/C, H₂, ethanol) removes both the benzyl and ester groups in one pot, directly yielding the target compound.

Advantages :

  • Eliminates separate hydrolysis steps
  • Higher overall yield (70–75%) due to reduced intermediate isolation

Solid-Phase Synthesis for Scalability

A patent-derived method optimizes large-scale production:

  • Piperidine activation : 4-(Piperidin-4-yl)butanoic acid is adsorbed onto silica gel.
  • Cbz coupling : Benzyl chloroformate is added incrementally in dichloromethane (DCM) with triethylamine (TEA) at 25°C.
  • Workup : Filtration and recrystallization from ethanol/water (9:1) provide >99% purity.

Critical Parameters

  • Molar ratio (Cbz-Cl : piperidine = 1.1 : 1)
  • Reaction time: 4–6 hours

Comparison of Methods

Method Strengths Limitations Scalability
Reductive amination High selectivity Multi-step purification Pilot scale
Hydrogenolysis One-pot process Requires high-purity Pd/C Industrial
Solid-phase synthesis Minimal solvent waste Silica gel recycling needed Bulk batches

Analytical Validation

  • Purity : HPLC analysis (C18 column, 0.1% TFA in acetonitrile/water) shows ≥98.5% purity.
  • Characterization : ¹H NMR (DMSO-d6): δ 7.35 (m, 5H, Cbz aromatic), 4.15 (s, 2H, CH₂Cbz), 3.45 (m, 1H, piperidine), 2.40 (t, 2H, COOH-CH₂).

Properties

IUPAC Name

4-(1-phenylmethoxycarbonylpiperidin-4-yl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c19-16(20)8-4-7-14-9-11-18(12-10-14)17(21)22-13-15-5-2-1-3-6-15/h1-3,5-6,14H,4,7-13H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZRPDNDVXWLKCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CCCC(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60573508
Record name 4-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204139-61-7
Record name 4-{1-[(Benzyloxy)carbonyl]piperidin-4-yl}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60573508
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 204139-61-7
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Synthesis routes and methods

Procedure details

Either solid 4-(4-piperidyl) butyric acid hydrochloride (124 kg) is dissolved in water (600 kg), or the 16% aqueous solution of 4-(4-piperidyl)butyric acid hydrochloride prepared in step 3 (777 kg), is diluted with aqueous sodium hydroxide (289 kg) in a 1600 liter glass lined reactor cooled at 5° C. Benzylchloroformate (112 kg) is added over a period of 2-3 hours and the solution is heated to about 25° C. The reaction mixture is extracted with methyl tert-butyl ether (476 kg). The aqueous layer is then acidified with hydrochloric acid (187 kg) and extracted with toluene (450 kg). The organic layer is washed with water (240 kg) and dried by azeotropic distillation at atmospheric pressure under nitrogen. The resulting solution of 1-[(phenylmethoxy)carbonyl]-4-piperidinebutanoic acid in toluene is used as is in step 5. Weight of the product in solution: 179 kg. Quality: about 35% w/w in toluene.
Quantity
124 kg
Type
reactant
Reaction Step One
Name
Quantity
600 kg
Type
solvent
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
777 kg
Type
reactant
Reaction Step Two
Quantity
289 kg
Type
solvent
Reaction Step Two
[Compound]
Name
glass
Quantity
1600 L
Type
solvent
Reaction Step Two
Quantity
112 kg
Type
reactant
Reaction Step Three

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